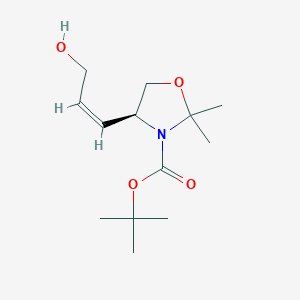![molecular formula C7H7NS B12885084 2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
2-Methylpyrrolo[2,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and thiazole ring, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-b]thiazole typically involves constructing the bicyclic system from existing pyrrole or thiazole rings. Common methods include alkylation and dipolar cycloaddition reactions. For instance, substituted acetonitriles (XCH₂CN, where X = CO₂R, CN, hetaryl) are treated with mercaptoacetic acid to yield 2-(X-methylidene)thiazolidin-4-ones, which are then N-alkylated with phenacyl bromides .
Industrial Production Methods: Industrial production methods often employ catalysts or microwave irradiation to enhance the efficiency of the synthesis. These methods allow for the production of substituted pyrrolo[2,1-b]thiazoles under various conditions, providing access to a wide range of derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
2-Methylpyrrolo[2,1-b]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylpyrrolo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-b]thiazole: The parent compound of 2-Methylpyrrolo[2,1-b]thiazole, which shares a similar bicyclic structure.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole, which contain the thiazole ring but lack the fused pyrrole ring.
Uniqueness: this compound is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C7H7NS |
|---|---|
Molekulargewicht |
137.20 g/mol |
IUPAC-Name |
2-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-5-8-4-2-3-7(8)9-6/h2-5H,1H3 |
InChI-Schlüssel |
WHMNQHNCTCXQAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


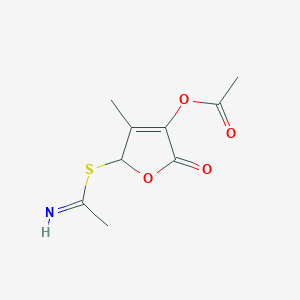
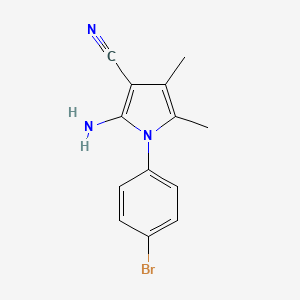
![2-Acetyl-1,2,3,4-tetrahydro-6-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-7-methoxyisoquinoline](/img/structure/B12885019.png)
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
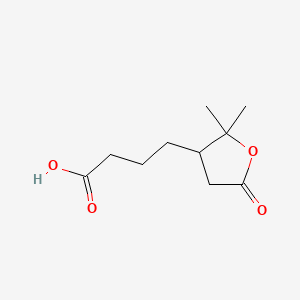

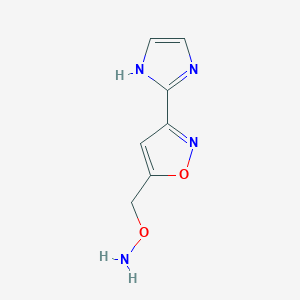
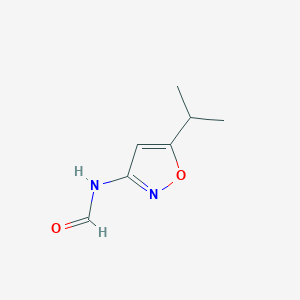


![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

